METHYL 4-[10-(CYCLOPROPYLCARBONYL)-1-OXO-3-(2-THIENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-11-YL]BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[10-(cyclopropylcarbonyl)-1-hydroxy-3-(2-thienyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate is a complex organic compound with a unique structure that includes a cyclopropylcarbonyl group, a thienyl group, and a dibenzo[b,e][1,4]diazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[10-(CYCLOPROPYLCARBONYL)-1-OXO-3-(2-THIENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-11-YL]BENZOATE typically involves multiple steps, starting from readily available precursors. One common approach is to use a Suzuki–Miyaura coupling reaction to form the carbon-carbon bonds between the thienyl group and the dibenzo[b,e][1,4]diazepine core . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[10-(cyclopropylcarbonyl)-1-hydroxy-3-(2-thienyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Electrophiles such as bromine in acetic acid.
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thienyl derivatives.
Scientific Research Applications
Methyl 4-[10-(cyclopropylcarbonyl)-1-hydroxy-3-(2-thienyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of METHYL 4-[10-(CYCLOPROPYLCARBONYL)-1-OXO-3-(2-THIENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-11-YL]BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds with a thiazole ring, known for their diverse biological activities.
Dibenzo[b,e][1,4]diazepines: Compounds with a similar core structure, used in various medicinal applications.
Uniqueness
Methyl 4-[10-(cyclopropylcarbonyl)-1-hydroxy-3-(2-thienyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate is unique due to its combination of functional groups and its potential for diverse applications in research and industry. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various scientific studies.
Properties
Molecular Formula |
C29H26N2O4S |
---|---|
Molecular Weight |
498.6g/mol |
IUPAC Name |
methyl 4-[5-(cyclopropanecarbonyl)-7-oxo-9-thiophen-2-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-6-yl]benzoate |
InChI |
InChI=1S/C29H26N2O4S/c1-35-29(34)19-12-8-17(9-13-19)27-26-22(15-20(16-24(26)32)25-7-4-14-36-25)30-21-5-2-3-6-23(21)31(27)28(33)18-10-11-18/h2-9,12-14,18,20,27,30H,10-11,15-16H2,1H3 |
InChI Key |
VWBWYTIBPZSSAF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CS4)NC5=CC=CC=C5N2C(=O)C6CC6 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CS4)NC5=CC=CC=C5N2C(=O)C6CC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.